molecular formula C17H19N5OS B3008554 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide CAS No. 2380095-30-5

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B3008554
CAS No.: 2380095-30-5
M. Wt: 341.43
InChI Key: KBAIINGHEXXGCS-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide is a complex organic compound featuring a unique structure that includes a pyrazine ring, an azetidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the azetidine ring is formed through cyclization reactions.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions, often using cyanopyrazine as a starting material.

    Attachment of the Thiophene Ring: The thiophene ring is attached through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Final Amide Formation: The final step involves the formation of the amide bond, typically through condensation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group in the pyrazine ring can be reduced to primary amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, organometallic reagents, and strong bases or acids are typically used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(1H-indol-3-yl)-N-methylpropanamide
  • N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide

Uniqueness

Compared to similar compounds, N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-5-8-24-15(12)3-4-16(23)21(2)13-10-22(11-13)17-14(9-18)19-6-7-20-17/h5-8,13H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAIINGHEXXGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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